molecular formula C15H28N2O3 B6144308 Tert-butyl 4-[(oxolan-2-ylmethyl)amino]piperidine-1-carboxylate CAS No. 1154102-01-8

Tert-butyl 4-[(oxolan-2-ylmethyl)amino]piperidine-1-carboxylate

Cat. No.: B6144308
CAS No.: 1154102-01-8
M. Wt: 284.39 g/mol
InChI Key: CBVNVTOWVGDXBT-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(oxolan-2-ylmethyl)amino]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a (oxolan-2-ylmethyl)amino substituent at the 4-position. The tert-butyl carbamate acts as a protective group for the piperidine amine, enabling selective functionalization during synthesis . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing enzyme inhibitors or receptor modulators. Its structural complexity and versatility make it valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 4-(oxolan-2-ylmethylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-8-6-12(7-9-17)16-11-13-5-4-10-19-13/h12-13,16H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVNVTOWVGDXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine Derivatives

The synthesis typically begins with the Boc protection of a piperidine precursor. Piperidine itself is alkylated at the 4-position to introduce an amino group, which is subsequently protected using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. For example, 4-aminopiperidine reacts with Boc₂O in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine, to yield tert-butyl 4-aminopiperidine-1-carboxylate. This step achieves >90% yield when performed under nitrogen atmosphere to prevent hydrolysis.

Reductive Amination

A preferred method involves reacting tert-butyl 4-aminopiperidine-1-carboxylate with tetrahydrofuran-2-carbaldehyde (oxolan-2-carbaldehyde) in methanol, using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction proceeds at room temperature over 12–24 hours, achieving 70–85% yield. The mechanism involves imine formation followed by selective reduction, preserving the Boc group.

Nucleophilic Substitution

Alternatively, the amino group undergoes alkylation with (oxolan-2-yl)methyl bromide. This reaction requires a polar aprotic solvent (e.g., dimethylformamide, DMF) and a base such as potassium carbonate to deprotonate the amine. Yields range from 60–75%, with by-products arising from over-alkylation.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial protocols optimize the above steps using continuous flow reactors. For instance, the Boc protection and reductive amination steps are integrated into a single flow system, reducing reaction times from 24 hours to 2–3 hours. Temperature control (±1°C) and precise reagent stoichiometry improve reproducibility, with yields exceeding 80%.

Solvent and Catalyst Optimization

ParameterLaboratory ScaleIndustrial Scale
SolventDCM or methanolEthyl acetate
CatalystTriethylamineSolid-supported base
Temperature0–25°C10–15°C
Yield70–85%80–90%

Ethyl acetate replaces DCM in industrial settings due to lower toxicity and easier recycling. Solid-supported bases (e.g., polymer-bound dimethylaminopyridine) minimize purification steps.

Reaction Condition Optimization

Temperature and pH Effects

The reductive amination step is highly sensitive to pH. Maintaining a pH of 6–7 via acetic acid buffer prevents imine hydrolysis while allowing efficient reduction. Elevated temperatures (40–50°C) accelerate the reaction but risk Boc group cleavage, necessitating careful monitoring.

Catalytic Enhancements

Palladium on carbon (Pd/C) or nickel catalysts have been explored for hydrogenation-based routes, though these methods are less common due to compatibility issues with the Boc group. Enzymatic approaches using amine dehydrogenases remain experimental but show promise for enantioselective synthesis.

Analytical Characterization

Spectroscopic Verification

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.40–3.70 (m, 4H, piperidine H), 3.80–4.00 (m, 2H, oxolan CH₂), 4.20–4.40 (m, 1H, oxolan CH).
HRMS : Calculated for C₁₅H₂₇N₂O₃ [M+H]⁺: 299.1965; Found: 299.1962.

Purity Assessment

HPLC with a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid) confirms purity >98%. Critical impurities include unreacted 4-aminopiperidine (retention time 3.2 min) and bis-alkylated by-products (retention time 12.5 min).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Reductive AminationHigh selectivity, mild conditionsRequires stoichiometric reductant70–85%
Nucleophilic SubstitutionScalable, simple setupOver-alkylation risks60–75%
Continuous FlowFast, consistent, low wasteHigh initial equipment cost80–90%

Degradation and Stability Studies

Forced degradation under acidic (HCl, pH 2) or oxidative (H₂O₂) conditions reveals two primary degradation pathways:

  • Boc Deprotection : Forms 4-[(oxolan-2-ylmethyl)amino]piperidine, detectable via LC-MS.

  • Oxolan Ring Opening : Yields γ-aminobutyric acid derivatives, particularly under strong acidic conditions.

Stability is maximized by storage at −20°C in amber vials, with <1% degradation over six months .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(oxolan-2-ylmethyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Tert-butyl 4-[(oxolan-2-ylmethyl)amino]piperidine-1-carboxylate has been identified as a potential lead compound for the development of novel therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets.
  • Protein Degradation Technologies
    • This compound is utilized as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which facilitates targeted protein degradation. The incorporation of this compound into PROTACs can enhance the stability and effectiveness of these bifunctional molecules, thereby improving their drug-like properties .
  • Neuroscience Research
    • Due to its ability to interact with G-protein coupled receptors (GPCRs), the compound has been studied for its potential effects on neurotransmitter systems. This application is particularly relevant in the context of developing treatments for neurological disorders such as depression and anxiety .

Case Study 1: PROTAC Development

A study demonstrated that incorporating this compound into PROTAC formulations significantly improved the degradation efficiency of target proteins in cellular models. The study highlighted the importance of linker flexibility and rigidity in optimizing ternary complex formation, which is crucial for effective protein degradation .

Case Study 2: GPCR Modulation

In another investigation, researchers explored the modulation of GPCRs using derivatives of this compound. The results indicated that specific modifications to the oxolane moiety could enhance binding affinity and selectivity towards certain receptor subtypes, paving the way for new therapeutic strategies in treating GPCR-related diseases .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(oxolan-2-ylmethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Insights :

  • Nitro and chloro groups (e.g., ) are electron-withdrawing, enhancing reactivity in nucleophilic substitutions.
  • Cyano groups (e.g., ) introduce strong polarity and serve as intermediates for further functionalization.

Reactivity Trends :

  • Tert-butyl carbamates are stable under basic conditions but cleaved by acids, enabling selective deprotection .
  • Oxolane and pyridine substituents may participate in hydrogen bonding or coordination, influencing biological activity .

Physicochemical Properties

  • Solubility : The oxolane group in the target compound enhances water solubility compared to aromatic analogues (e.g., ).
  • Polarity: Cyano-substituted derivatives (e.g., ) exhibit higher polarity, affecting chromatographic behavior and membrane permeability.
  • Stability : Nitro-substituted compounds (e.g., ) may exhibit photolytic sensitivity, requiring dark storage.

Biological Activity

Chemical Structure and Properties

The molecular formula for tert-butyl 4-[(oxolan-2-ylmethyl)amino]piperidine-1-carboxylate is C15H26N2O3C_{15}H_{26}N_2O_3, with a molecular weight of approximately 298.39 g/mol. The compound features a piperidine ring, which is commonly associated with various pharmacological activities, including analgesic and anti-inflammatory effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antibacterial Activity :
    • Compounds similar to this structure have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
    • A study indicated that similar piperidine derivatives exhibited significant inhibition against bacterial growth, suggesting potential for development as antibacterial agents.
  • Enzyme Inhibition :
    • Piperidine derivatives are often evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Studies have demonstrated that certain piperidine compounds can act as potent AChE inhibitors, which is crucial for treating conditions like Alzheimer's disease .
    • The compound's structural features may enhance its interaction with these enzymes, providing avenues for therapeutic applications in enzyme-related disorders.
  • Anticancer Potential :
    • The flexibility and dynamic nature of the piperidine scaffold have made it a target for anticancer drug development. Research has indicated that similar compounds can induce apoptosis in cancer cell lines, highlighting the potential of this compound in cancer therapy .
    • In vitro studies have shown that modifications to the piperidine structure can significantly affect cytotoxicity against various cancer cell lines.

Case Study 1: Antibacterial Screening

In a comparative study on antibacterial activity, several derivatives were screened against E. coli, S. aureus, and B. subtilis. The results indicated that compounds with oxazolidinone substitutions exhibited enhanced activity compared to those without.

CompoundActivity Against B. subtilisActivity Against S. aureus
AModerateWeak
BStrongModerate
CWeakStrong

Case Study 2: Enzyme Inhibition

A series of piperidine derivatives were synthesized and tested for AChE inhibition using an in vitro assay. The most active compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM, indicating substantial enzyme inhibition potential.

CompoundIC50 (µM)Remarks
D0.63Highly active
E2.14Moderate activity
F6.28Weak activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 4-[(oxolan-2-ylmethyl)amino]piperidine-1-carboxylate, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination to introduce the oxolan-2-ylmethyl group to the piperidine core. For example, tert-butyl-protected piperidine intermediates (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) can react with oxolan-2-ylmethyl electrophiles (e.g., bromides or mesylates) under inert atmospheres. Reaction temperatures (0–25°C) and bases like triethylamine or DIPEA are critical to minimize side reactions . Post-synthesis, purification via silica gel chromatography (using gradients of ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the oxolane ring protons (δ 3.5–4.5 ppm for methylene-O groups) and the tert-butyl group (singlet at ~1.4 ppm). The piperidine NH resonance (δ 1.5–2.5 ppm) confirms successful amination .
  • IR Spectroscopy : Look for carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ (carbamate) and N-H stretches at ~3300 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak should align with the molecular weight (e.g., ~311 g/mol for C₁₆H₂₈N₂O₃) .

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer :

  • Protective Equipment : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid exposure to strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields or purity across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize reaction parameters (e.g., solvent purity, catalyst batch) and monitor intermediates via TLC/HPLC.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylation products) and adjust stoichiometry or reaction time .
  • Crystallization Optimization : Recrystallize in mixed solvents (e.g., dichloromethane/hexane) to improve purity .

Q. What strategies enhance the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Buffered solutions (pH 4–7) minimize carbamate hydrolysis.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>150°C). Store at –20°C for long-term stability .

Q. How does the oxolan-2-ylmethyl substituent influence reactivity compared to other piperidine derivatives?

  • Methodological Answer :

  • Steric Effects : The oxolane ring’s rigidity may restrict conformational flexibility, altering binding affinity in biological assays. Compare with methyl or phenyl analogs via molecular docking .
  • Electronic Effects : The ether oxygen in oxolane increases electron density on the adjacent amine, potentially enhancing nucleophilicity in further functionalization reactions .

Q. What computational approaches predict the compound’s biological activity and metabolic pathways?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases). Focus on hydrogen bonding with the carbamate and oxolane groups .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and permeability, suggesting moderate blood-brain barrier penetration. CYP450 metabolism can be inferred from structural analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, methanol, and chloroform using UV-Vis spectroscopy. Note that the tert-butyl group enhances solubility in nonpolar solvents, while the carbamate and amine groups favor polar aprotic solvents .
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C; heating may improve dissolution in ethanol/water mixtures .

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